molecular formula C26H24N2O4 B2520021 (Z)-N-(3-((furan-2-ylmethyl)amino)-1-(2-methyl-2H-chromen-3-yl)-3-oxoprop-1-en-2-yl)-4-methylbenzamide CAS No. 467244-22-0

(Z)-N-(3-((furan-2-ylmethyl)amino)-1-(2-methyl-2H-chromen-3-yl)-3-oxoprop-1-en-2-yl)-4-methylbenzamide

Cat. No.: B2520021
CAS No.: 467244-22-0
M. Wt: 428.488
InChI Key: QNVNSTQHYKHEFX-HAHDFKILSA-N
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Description

(Z)-N-(3-((furan-2-ylmethyl)amino)-1-(2-methyl-2H-chromen-3-yl)-3-oxoprop-1-en-2-yl)-4-methylbenzamide is a useful research compound. Its molecular formula is C26H24N2O4 and its molecular weight is 428.488. The purity is usually 95%.
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Biological Activity

(Z)-N-(3-((furan-2-ylmethyl)amino)-1-(2-methyl-2H-chromen-3-yl)-3-oxoprop-1-en-2-yl)-4-methylbenzamide is a complex organic compound that has garnered interest due to its potential biological activities. This article explores the compound's biological activity, synthesizing findings from various studies, including molecular docking, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a furan ring, a chromenyl moiety, and a benzamide structure, which contribute to its unique pharmacological profile. The molecular formula is C25H24N2O4C_{25}H_{24}N_2O_4 with a molecular weight of 448.46 g/mol.

Key Properties:

PropertyValue
Molecular FormulaC25H24N2O4
Molecular Weight448.46 g/mol
Predicted Boiling Point747.1 ± 60.0 °C
Density1.332 ± 0.06 g/cm³
pKa10.50 ± 0.46

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing furan and chromenyl groups have been shown to induce apoptosis in various cancer cell lines through mechanisms involving the modulation of cell cycle regulators and pro-apoptotic factors .

Antioxidant Properties

The compound has also demonstrated antioxidant activity, which is crucial for mitigating oxidative stress-related diseases. Studies have shown that similar furan-containing compounds can scavenge free radicals effectively, potentially preventing cellular damage associated with chronic diseases .

Enzyme Inhibition

Molecular docking studies suggest that this compound may act as an inhibitor of key enzymes involved in neurodegenerative diseases, such as acetylcholinesterase (AChE). The inhibitory activity was quantified with an IC50 value indicating its potency in inhibiting AChE, which is critical for managing conditions like Alzheimer's disease .

Case Studies

  • In Vitro Studies : A study investigated the effects of a derivative of this compound on human cancer cell lines. The results showed a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations .
  • Molecular Docking Analysis : Docking simulations revealed that the compound binds effectively to the active site of AChE, suggesting a mechanism of action that could be explored further for therapeutic development against Alzheimer's disease .
  • Antioxidant Activity Assessment : In assays measuring radical scavenging capacity, the compound exhibited substantial antioxidant effects comparable to established antioxidants like ascorbic acid .

Properties

IUPAC Name

N-[(Z)-3-(furan-2-ylmethylamino)-1-(2-methyl-2H-chromen-3-yl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O4/c1-17-9-11-19(12-10-17)25(29)28-23(26(30)27-16-22-7-5-13-31-22)15-21-14-20-6-3-4-8-24(20)32-18(21)2/h3-15,18H,16H2,1-2H3,(H,27,30)(H,28,29)/b23-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNVNSTQHYKHEFX-HAHDFKILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=CC2=CC=CC=C2O1)C=C(C(=O)NCC3=CC=CO3)NC(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1C(=CC2=CC=CC=C2O1)/C=C(/C(=O)NCC3=CC=CO3)\NC(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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